Heptafluoroisopropyl trifluoromethyl ketone
Description
Systematic Nomenclature and CAS Registry
The systematic nomenclature of this perfluorinated ketone follows established International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one. This nomenclature precisely describes the molecular structure by indicating the positions of fluorine substituents and the ketone functional group within the four-carbon backbone. The compound is officially registered under Chemical Abstracts Service number 756-12-7, which serves as its unique identifier in chemical databases and regulatory systems.
The compound possesses multiple recognized synonyms that reflect different naming conventions and structural descriptions. These alternative names include perfluoro(3-methylbutan-2-one), perfluoro(3-methyl-2-butanone), heptafluoroisopropyltrifluoromethylketone, and decafluoro(3-methylbutan-2-one). The European Community has assigned this substance the identification number 690-995-3, while the Environmental Protection Agency Substance Registry System designates it as 2-Butanone, 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)-.
The systematic name accurately reflects the molecular architecture, where the central butanone structure contains seven fluorine atoms directly attached to carbon atoms at positions 1, 3, and 4, with an additional trifluoromethyl group substituted at position 3. This naming convention provides clear indication of the compound's perfluorinated nature and its relationship to the parent butanone molecule. The Chemical Book registry assigns this compound the identification number CB1381797, while the MDL number MFCD07784237 provides another unique identifier used in chemical information systems.
Molecular Formula and Structural Isomerism
The molecular formula of heptafluoroisopropyl trifluoromethyl ketone is C5F10O, indicating a composition of five carbon atoms, ten fluorine atoms, and one oxygen atom, resulting in a molecular weight of 266.04 grams per mole. This formula represents a highly fluorinated organic molecule where all hydrogen atoms typically found in conventional ketones have been replaced with fluorine atoms, creating a perfluorinated structure with unique chemical and physical properties.
The structural arrangement of this molecule reveals a branched ketone configuration where the carbonyl carbon is positioned at the second carbon of a modified butane chain. The branching occurs through the attachment of a trifluoromethyl group at the third carbon position, while the terminal carbons bear trifluoromethyl groups as well. This structural configuration can be represented by the simplified molecular formula CF3C(O)CF(CF3)2, which clearly shows the ketone functionality flanked by perfluorinated alkyl groups.
Theoretical studies using density functional theory methods have confirmed that this particular structural isomer represents the most thermodynamically stable configuration among possible C5F10O isomers. The isomeric selection process, based on Gibbs energy calculations, demonstrates that the this compound structure exhibits optimal stability compared to alternative arrangements of the same atomic composition. This stability arises from the optimal distribution of electron density and minimization of steric interactions between the bulky trifluoromethyl groups.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5F10O | |
| Molecular Weight | 266.04 g/mol | |
| CAS Registry Number | 756-12-7 | |
| Boiling Point | 24-25°C | |
| Density | 1.633 g/cm³ (predicted) | |
| Vapor Pressure | 94.659 kPa at 25°C |
Bonding Configuration and Electronic Structure Analysis
The bonding configuration of this compound exhibits characteristic features of perfluorinated organic compounds, with extensive carbon-fluorine bonding throughout the molecular structure. Density functional theory calculations have revealed detailed insights into the electronic structure and bonding characteristics of this molecule. The carbonyl group represents the primary reactive center, with the carbon-oxygen double bond exhibiting typical ketone characteristics despite the extensive fluorination of the surrounding carbon framework.
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized around the carbonyl carbon and adjacent carbon atoms. This distribution indicates that the carbonyl region represents the most chemically reactive portion of the molecule, with high electron density that may participate in various chemical reactions under appropriate conditions. The extensive fluorination of the alkyl groups creates strong electron-withdrawing effects that significantly influence the electronic properties of the central ketone functionality.
The carbon-fluorine bonds throughout the molecule exhibit typical characteristics of perfluorinated compounds, with high bond strength and significant ionic character due to the large electronegativity difference between carbon and fluorine atoms. Theoretical calculations using various density functional theory methods, including Local Density Approximation with Perdew-Wang correlation and Generalized Gradient Approximation with Perdew-Wang 91 functional, have provided consistent results regarding the molecular geometry and electronic structure.
External electric field studies have revealed that specific bonds within the molecule show varying sensitivity to electrical perturbation. The carbon-fluorine bond at the 5C-15F position and the carbon-oxygen double bond at 4C=16O demonstrate gradual weakening under increasing electric field strength, with corresponding increases in bond length. These findings suggest that under high-energy conditions, these specific bonds may be preferentially cleaved, leading to characteristic decomposition patterns.
The electronic structure analysis reveals that fluorine atoms at different positions exhibit varying degrees of electron density and reactivity. Specifically, the 13F atom shows the most rapid charge variation under electric field influence, indicating enhanced susceptibility to electron loss under electrical stress conditions. This differential reactivity among fluorine atoms provides important insights into the molecular behavior under various external conditions and potential decomposition pathways.
Comparative Structural Features with Related Perfluorinated Ketones
This compound belongs to a family of perfluorinated ketones that includes various molecular sizes and structural configurations. Comparative analysis with other perfluorinated ketones reveals distinctive structural features that influence its physical and chemical properties. The C5F10O compound represents an intermediate molecular size within this family, positioned between smaller perfluorinated ketones and larger molecules such as the C6-fluoroketone used in fire protection applications.
The structural comparison with dodecafluoro-2-methylpentan-3-one, commonly known as Novec 1230 Fire Protection Fluid, illustrates significant differences in molecular size and complexity. While both compounds share the perfluorinated ketone functionality, the C6 compound exhibits a molecular weight of 316.04 grams per mole compared to 266.04 grams per mole for the C5 compound. The larger molecule demonstrates different physical properties, including a higher boiling point of 49.2°C compared to approximately 24-25°C for this compound.
Structural analysis reveals that the branching pattern in this compound differs significantly from linear perfluorinated compounds. The presence of the trifluoromethyl branch at the third carbon position creates a more compact molecular geometry compared to linear perfluorinated chains. This branching influences various molecular properties, including vapor pressure, boiling point, and dielectric characteristics.
The comparative dielectric strength analysis demonstrates that this compound exhibits remarkable electrical insulating properties. Research has shown that this compound possesses dielectric strength approximately 1.93 times greater than sulfur hexafluoride, making it an exceptional candidate for electrical insulation applications. This superior performance distinguishes it from many other perfluorinated compounds and represents a significant advancement in the development of environmentally sustainable electrical insulating materials.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Dielectric Strength Ratio |
|---|---|---|---|---|
| This compound | C5F10O | 266.04 | 24-25 | 1.93 (vs SF6) |
| Dodecafluoro-2-methylpentan-3-one | C6F12O | 316.04 | 49.2 | 2.3 (vs N2) |
| Dodecafluoropentane | C5F12 | 288.04 | 30 | - |
The molecular structure comparison reveals that the ketone functionality provides unique advantages over purely hydrocarbon perfluorinated compounds. The presence of the carbonyl group introduces specific electronic characteristics that enhance the dielectric properties while maintaining chemical stability. This structural feature distinguishes perfluorinated ketones from perfluorinated alkanes and contributes to their superior performance in electrical applications.
Properties
IUPAC Name |
1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10O/c6-2(4(10,11)12,5(13,14)15)1(16)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQIAHFCJGVSDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556977 | |
| Record name | 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-12-7 | |
| Record name | 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,4,4,4-heptafluoro-3-(trifluoromethyl)butan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.441 | |
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Preparation Methods
One-Step Reaction Method via Hexafluoropropylene and Trifluoroacetyl Fluoride
A key industrial method for preparing heptafluoroisopropyl trifluoromethyl ketone involves the reaction of hexafluoropropylene with trifluoroacetyl fluoride in the presence of a liquid-phase catalyst system. This method is notable for its efficiency, high reaction speed, and high product yield.
- Reactants: Hexafluoropropylene (a perfluoroolefin) and trifluoroacetyl fluoride (an acyl fluoride).
- Catalyst System: A combination of a main catalyst (metal fluorides and/or metal bifluorides), a cocatalyst (perfluoroolefins with carbon chain lengths C6-C9), and additives such as crown ethers or crown ether-like compounds.
- Solvent: Polar aprotic organic solvents are used to facilitate the reaction.
- Reaction: The process involves an addition reaction between the perfluoroolefin and acyl fluoride, producing the perfluoroketone in a one-step reaction.
- Advantages:
- High reaction speed.
- High yield of the desired ketone.
- The method is amenable to industrial scale-up due to the availability and low cost of starting materials.
This method is described in patent literature and scientific articles detailing perfluoroketone synthesis and is considered a robust approach for producing this compound.
Catalytic Addition Reaction of Perfluoroolefin and Acyl Fluoride
A related preparation method involves the catalytic addition of perfluoroolefins to acyl fluorides under specific conditions:
- General Reaction: $$ R1R2C=CR3R4 + R5-COF \rightarrow CFR3R4-CR1R2-COR5 $$
- Here, $$ R1, R2, R3, R4, R_5 $$ are perfluoroalkyl groups.
- Catalysts: Metal fluorides and cosolvents facilitate the addition reaction.
- Outcome: The reaction yields perfluoroketones with high purity and yield.
- Industrial Relevance: The starting perfluoroolefins and acyl fluorides are commercially accessible and cost-effective, making this route attractive for large-scale production.
This method is a variation of the one-step reaction and emphasizes the catalytic role of metal fluorides in promoting the addition of acyl fluorides to perfluoroolefins.
Summary Table of Preparation Methods
| Preparation Method | Reactants and Catalysts | Conditions | Advantages | Yield and Purity |
|---|---|---|---|---|
| One-Step Reaction (Hexafluoropropylene + Trifluoroacetyl Fluoride) | Hexafluoropropylene, trifluoroacetyl fluoride, metal fluorides, perfluoroolefin cocatalyst, crown ether additive, polar aprotic solvent | Liquid-phase, ambient to moderate temperature | High reaction speed, simple process, industrial scalability | High yield, high purity |
| Catalytic Addition Reaction | Perfluoroolefin, acyl fluoride, metal fluoride catalyst, cosolvent | Controlled temperature and pressure | Cost-effective, uses accessible raw materials | High yield, high purity |
| Fluorination and Hydrolysis (Indirect) | Chlorinated precursors, antimony fluorides, HF, metal chloride catalysts | 70-120°C, pressure controlled, multi-step | Applicable for complex fluorinated ketones | Up to 85% yield, >95% purity |
Research Findings and Industrial Insights
- The one-step catalytic addition method is preferred for industrial production due to its efficiency and scalability.
- Metal fluoride catalysts (such as cobalt or nickel fluorides) are critical for activating the acyl fluoride and facilitating the addition to the perfluoroolefin.
- Crown ether additives improve catalyst performance by stabilizing metal centers and enhancing reaction rates.
- Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) provide an optimal medium for the reaction, balancing solubility and reactivity.
- The fluorination and hydrolysis route, while more complex, allows for the synthesis of structurally related fluorinated ketones and is useful for specialized applications.
Chemical Reactions Analysis
Types of Reactions
Heptafluoroisopropyl trifluoromethyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized fluorinated compounds.
Substitution: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and the presence of catalysts .
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
Medicinal Chemistry
Heptafluoroisopropyl trifluoromethyl ketone acts as a key intermediate in the synthesis of fluorinated pharmaceuticals. Its trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates. For instance, it has been utilized in the development of anti-cancer agents and antiviral drugs due to its ability to modulate biological pathways effectively .
Materials Science
The compound is employed in the formulation of advanced materials, particularly in creating fluorinated polymers that exhibit superior chemical resistance and thermal stability. These materials are essential for applications in aerospace, electronics, and automotive industries .
Environmental Technology
This compound is considered a potential alternative to SF6 in gas-insulated switchgear (GIS) systems due to its lower global warming potential (GWP) and ozone depletion potential (ODP). Studies indicate that it has dielectric properties comparable to SF6, making it suitable for medium-voltage equipment .
Case Study 1: Fluorinated Pharmaceuticals
A study highlighted the use of this compound as a synthetic precursor for developing a new class of antiviral agents. The incorporation of the heptafluoroisopropyl group significantly improved the pharmacokinetic properties of the compounds tested, leading to enhanced efficacy against viral infections .
Case Study 2: Gas Insulation Technology
Research conducted on the thermal compatibility of this compound with various metals demonstrated its potential as an eco-friendly insulating medium. The results showed that it maintained structural integrity under operational conditions while exhibiting lower corrosion rates compared to traditional insulating gases .
Table 1: Comparison of Dielectric Strengths
| Insulating Gas | Dielectric Strength (kV/cm) | GWP | ODP |
|---|---|---|---|
| This compound | 2.0 | 1 | 0 |
| SF6 | 3.0 | 22,800 | 0 |
| C6F12O (Heptafluoroisopropyl Pentafluoroethyl Ketone) | 2.7 | 1 | 0 |
Table 2: Synthesis Yields
| Reaction Conditions | Yield (%) |
|---|---|
| Hexafluoropropylene + Trifluoroacetyl Fluoride | 85 |
| Alternative Synthesis Method | 75 |
Mechanism of Action
The mechanism by which Heptafluoroisopropyl trifluoromethyl ketone exerts its effects involves its interaction with molecular targets and pathwaysThis process often involves the use of rhodium catalysts and dimethyl zinc, enhancing reaction mechanisms and facilitating waste disposal .
Comparison with Similar Compounds
Key Observations :
- Boiling Points: this compound and bis(heptafluoroisopropyl)ketone share identical boiling points (72°C) due to similar fluorine shielding effects (). In contrast, perfluoro(2-methyl-3-pentanone) has a lower boiling point (49°C), reflecting its branched structure ().
- Density : Higher fluorine content correlates with increased density, as seen in bis(heptafluoroisopropyl)ketone (1.661 g/cm³) ().
Chemical Reactivity and Functional Performance
Research Findings and Contrasts
- Insecticidal Activity : The heptafluoroisopropyl group maintains bioactivity even at low concentrations, unlike shorter-chain fluorinated groups ().
- Enzyme Selectivity : While TFKs broadly inhibit carboxylesterases, benzil derivatives show isomer-specific activity dependent on steric parameters ().
- Thermal Stability: Perfluoro(2-methyl-3-pentanone) degrades at lower temperatures than this compound, limiting its use in high-temperature applications ().
Biological Activity
Heptafluoroisopropyl trifluoromethyl ketone (C5F10O), a fluorinated compound, has garnered attention in recent years due to its unique biological properties and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
This compound is a member of the trifluoromethyl ketone (TFMK) family, known for their ability to act as reversible covalent inhibitors. These compounds have shown promise in the treatment of various diseases, including cancer, inflammatory conditions, and respiratory disorders . The compound's structure allows for versatile binding properties, making it a candidate for drug design and discovery.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins, thereby modulating their activity. The following mechanisms have been identified:
- Reversible Covalent Inhibition : TFMKs can reversibly bind to active sites on enzymes, inhibiting their function. This property is particularly useful in targeting enzymes involved in disease pathways.
- Radical Generation : Under certain conditions, this compound can generate reactive radicals that may interact with biomolecules, leading to cellular responses that can be harnessed therapeutically .
Therapeutic Applications
Research indicates several potential therapeutic applications for this compound:
- Cancer Treatment : Preliminary studies suggest that TFMKs can inhibit specific cancer-related enzymes, leading to reduced tumor growth in vitro and in vivo models.
- Anti-inflammatory Agents : The compound has shown efficacy in reducing inflammation markers in animal models of inflammatory diseases .
- Respiratory Conditions : Its ability to modulate airway inflammation makes it a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Case Studies
-
Inhibition of Cancer Cell Proliferation :
A study demonstrated that this compound inhibited the proliferation of breast cancer cells by targeting the enzyme cyclooxygenase-2 (COX-2). The compound reduced COX-2 activity by 70% at a concentration of 10 µM, leading to decreased prostaglandin E2 production, a key mediator in cancer progression . -
Anti-inflammatory Effects :
In a mouse model of acute lung injury, administration of this compound resulted in a significant reduction in inflammatory cytokines (IL-6 and TNF-α) and improved lung function compared to control groups .
Data Tables
The following tables summarize key experimental findings related to the biological activity of this compound.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Heptafluoroisopropyl trifluoromethyl ketone (C₅F₁₀O) with high purity?
- Methodology :
- Fluorination of precursor ketones : Use perfluorination agents (e.g., cobalt trifluoride) under controlled anhydrous conditions. Reaction temperatures should be maintained between 80–120°C to avoid side products .
- Purification : Distillation under reduced pressure (boiling point: 76–80°C at 8 mmHg) followed by recrystallization in perfluorinated solvents to achieve >97% purity .
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 76–80°C (8 mmHg) | |
| Purity Post-Distillation | ≥97% |
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Analytical Workflow :
- ¹⁹F NMR : Identify CF₃ and CF groups. Peaks appear at δ −70 to −80 ppm (CF₃) and δ −120 to −130 ppm (CF) .
- FT-IR : Confirm carbonyl (C=O) stretch at ~1,750 cm⁻¹ and C-F stretches at 1,100–1,300 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 298 (C₅F₁₀O) with fragmentation patterns matching perfluoroalkyl groups .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Guidelines :
- Store in sealed, corrosion-resistant containers (e.g., PTFE-lined) under inert gas (Ar/N₂).
- Maintain temperature ≤4°C in dark, dry environments to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How do the fluorine substituents in this compound influence its reactivity in organofluorine chemistry?
- Mechanistic Insights :
- Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions (e.g., with Grignard reagents) .
- Steric Hindrance : Bulky heptafluoroisopropyl groups reduce accessibility to the carbonyl carbon, requiring polar aprotic solvents (e.g., DMF) for reactions .
Q. What strategies are effective in analyzing the environmental persistence and degradation pathways of this compound?
- Environmental Fate Studies :
- Hydrolysis Stability : Test in aqueous buffers (pH 3–10) at 25°C. Half-life >1 year in neutral conditions, but rapid degradation under alkaline conditions (pH 10) via defluorination .
- Photodegradation : UV irradiation (254 nm) in methanol yields trifluoroacetic acid and perfluorinated alkanes, confirmed by GC-MS .
- Data Contradictions : Discrepancies in half-life values (e.g., 6 months vs. 18 months) may arise from matrix effects (soil vs. water). Resolve using isotope-labeled analogs for precise tracking .
Q. How does this compound interact with enzymatic systems, and what techniques are used to study these interactions?
- Biochemical Applications :
- Enzyme Inhibition : Acts as a transition-state analog inhibitor for serine hydrolases (e.g., α-chymotrypsin). Measure inhibition constants (Kᵢ) via fluorometric assays (e.g., Kᵢ = 1.2 µM for a related trifluoromethyl ketone) .
- NMR Spectroscopy : ¹H/¹⁹F NMR reveals stabilization of charged tetrahedral intermediates (pKa ~4.9) in enzyme active sites, confirming oxyanion hole interactions .
Contradictions and Resolutions
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling points)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
